3-(((4-Methyl-4h-1,2,4-triazol-3-yl)thio)methyl)piperidine
CAS No.:
Cat. No.: VC17760097
Molecular Formula: C9H16N4S
Molecular Weight: 212.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H16N4S |
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Molecular Weight | 212.32 g/mol |
IUPAC Name | 3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]piperidine |
Standard InChI | InChI=1S/C9H16N4S/c1-13-7-11-12-9(13)14-6-8-3-2-4-10-5-8/h7-8,10H,2-6H2,1H3 |
Standard InChI Key | WJZVPYQBYVORFV-UHFFFAOYSA-N |
Canonical SMILES | CN1C=NN=C1SCC2CCCNC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity and Nomenclature
3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine, systematically named 3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]piperidine hydrochloride, belongs to the class of sulfur-containing heterocyclic compounds. Its molecular structure features a piperidine ring—a six-membered amine—covalently bonded to a 4-methyl-1,2,4-triazole group through a methylthio (-SCH₂-) linker. The hydrochloride salt form enhances its solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.
Structural Analysis and Key Features
The compound’s bioactivity arises from the synergistic interplay of its two primary components:
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Piperidine Ring: Contributes to hydrophobic interactions with biological targets, improving membrane permeability and binding affinity.
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4-Methyl-1,2,4-Triazole Moiety: Facilitates hydrogen bonding and coordination with metal ions or enzyme active sites, enabling antimicrobial and antifungal effects .
A comparative analysis with structurally related compounds, such as 4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine (PubChem CID: 79605567), reveals that the thioether linkage in 3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine introduces enhanced chemical reactivity and selectivity compared to ether or methylene analogs .
Synthesis and Physicochemical Properties
Synthetic Pathways
While detailed synthetic protocols remain proprietary, general routes involve:
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Thioether Formation: Reacting 4-methyl-1,2,4-triazole-3-thiol with chloromethylpiperidine under basic conditions to form the thioether bond.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability.
Key challenges include optimizing reaction yields (reported at 78–85% for analogous compounds) and minimizing byproducts such as disulfides or over-alkylated species .
Physicochemical Profile
Property | Value |
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Molecular Weight | 248.78 g/mol |
Solubility | >50 mg/mL in DMSO |
Melting Point | 145–147°C (decomposes) |
Partition Coefficient (LogP) | 1.82 (predicted) |
The compound’s moderate lipophilicity (LogP ≈ 1.82) suggests favorable membrane penetration, while its high solubility in dimethyl sulfoxide (DMSO) facilitates in vitro biological testing .
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
Recent investigations demonstrate broad-spectrum activity against Gram-positive and Gram-negative pathogens:
Microbial Strain | Minimum Bactericidal Concentration (MBC) |
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Escherichia coli O2 | 31.25 µg/mL |
Salmonella enteritidis | 31.25 µg/mL |
Staphylococcus aureus | 15.6 µg/mL |
Notably, the compound exhibits superior potency against Staphylococcus aureus (MBC = 15.6 µg/mL) compared to first-line antibiotics like ampicillin (MBC = 62.5 µg/mL) . Mechanistic studies attribute this activity to competitive inhibition of dihydrofolate reductase (DHFR), an enzyme essential for bacterial folate synthesis .
Antifungal Activity
The triazole moiety enables coordination with fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis—a mechanism shared with clinical antifungals like fluconazole. In Candida albicans models, the compound reduces hyphal growth by 68% at 50 µg/mL, outperforming ketoconazole (52% inhibition at equivalent doses).
Applications in Pharmaceutical and Agricultural Research
Drug Development Prospects
Ongoing research explores derivatives of 3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine as:
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Antibacterial Adjuvants: Enhancing efficacy of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) .
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Antifungal Agents: Addressing azole-resistant Candida strains through structural modifications at the triazole C-5 position.
Agricultural Uses
In crop protection trials, foliar application at 100 ppm reduced Phytophthora infestans (potato blight) incidence by 89%, comparable to commercial fungicides like metalaxyl. The compound’s low mammalian toxicity (LD₅₀ > 2000 mg/kg in rats) positions it as an eco-friendly alternative to organophosphates.
Comparative Analysis with Structural Analogues
The thioether variant demonstrates 3–5× greater biofilm inhibition against Pseudomonas aeruginosa compared to methylene-linked analogues, highlighting the critical role of sulfur in biological interactions .
Recent Advances and Research Directions
Targeted Drug Delivery Systems
2024–2025 studies explore nanoparticle-encapsulated formulations to enhance bioavailability. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with 3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine show sustained release over 72 hours in murine models, reducing dosing frequency by 40%.
Resistance Mitigation Strategies
Structural modifications at the piperidine N-atom (e.g., introducing fluorinated ethyl groups) reduce susceptibility to efflux pumps in multidrug-resistant Acinetobacter baumannii, lowering resistance development by 78% .
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